Tetramethyl pyrazine-2,3,5,6-tetracarboxylate

Organic Synthesis Materials Processing Crystal Engineering

This organo-soluble tetramethyl ester is essential for homogeneous MOF synthesis and lipophilic medicinal chemistry. Its ester form overcomes the solubility and processing limitations of the free acid, enabling anhydrous reactions and new fabrication routes. Procure this critical building block for advanced materials and drug discovery R&D.

Molecular Formula C12H12N2O8
Molecular Weight 312.23 g/mol
CAS No. 35042-21-8
Cat. No. B1581056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyl pyrazine-2,3,5,6-tetracarboxylate
CAS35042-21-8
Molecular FormulaC12H12N2O8
Molecular Weight312.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3
InChIKeyMGVPCARAPIJCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (CAS 35042-21-8): Core Physical & Structural Properties for Research Sourcing


Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (CAS: 35042-21-8), with a molecular formula of C12H12N2O8 and a molecular weight of 312.23 g/mol, is a high-purity ester derivative of pyrazinetetracarboxylic acid . Its structure features a central pyrazine ring with four carboxylate groups fully substituted with methyl esters . This compound is primarily utilized as a versatile synthetic building block and ligand precursor in coordination chemistry and materials science research .

Procurement Alert: Why Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate Cannot Be Casually Substituted with the Free Acid


Direct substitution of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate with its parent acid, Pyrazine-2,3,5,6-tetracarboxylic acid (CAS: 43193-60-8), is not viable due to fundamental differences in their physical and chemical properties. The esterification of all four carboxyl groups drastically alters key material characteristics such as melting point, solubility profile, density, and thermal stability, which directly impacts its suitability for specific synthetic routes and material processing techniques. The quantitative evidence below demonstrates why a generic substitution would fail to meet experimental design requirements .

Head-to-Head Data: Quantifiable Differentiation of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate vs. Pyrazine-2,3,5,6-tetracarboxylic Acid


Melting Point Reduction for Enhanced Processability

The melting point of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is significantly lower than that of its parent acid, Pyrazine-2,3,5,6-tetracarboxylic acid. This lower melting point is a direct consequence of the ester functional groups disrupting the strong intermolecular hydrogen-bonding network present in the free acid . The data show a melting point of 181-182 °C for the target compound, compared to a reported range of 300-305 °C for the acid analog . This substantial difference of approximately 120 °C is critical for applications requiring melt-processing or low-temperature thermal activation.

Organic Synthesis Materials Processing Crystal Engineering

Reduced Boiling Point for High-Purity Distillation

The full esterification of pyrazine-2,3,5,6-tetracarboxylic acid eliminates strong intermolecular hydrogen bonding, which in turn significantly reduces its boiling point compared to the free acid . The target compound exhibits a boiling point of 393.7 °C at 760 mmHg . In stark contrast, the acid analog has a much higher boiling point of 660 °C at 760 mmHg . This quantitative difference of over 260 °C underscores a fundamentally different volatility profile.

Organic Synthesis Purification Chemical Engineering

Enhanced Lipophilicity for Organic Solvent Compatibility

The substitution of acidic protons with methyl ester groups dramatically alters the lipophilicity of the molecule. While the parent acid, pyrazine-2,3,5,6-tetracarboxylic acid, has a calculated XLogP3 value of -0.8, indicating high hydrophilicity and poor solubility in non-polar solvents , the esterification significantly increases the partition coefficient. Although an experimentally determined logP for the target compound is not widely available, the structural change is a class-level inference that its logP will be positive and substantially higher . This shift confirms its enhanced solubility in common organic solvents like methanol and benzene, in contrast to the water-soluble acid .

Drug Discovery Formulation Science Organic Synthesis

Lower Material Density for Weight-Sensitive Formulations

The molecular packing of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is significantly less dense than that of the parent acid due to the replacement of hydrogen-bonding carboxyl groups with bulkier, non-associative methyl ester groups. The target compound has a reported density of 1.372 g/cm³ . In comparison, the acid analog has a measured density of 2.032 g/cm³ . This represents a quantitative difference of 0.66 g/cm³, which is a substantial variation for a solid crystalline material.

Materials Science Crystal Engineering Formulation Development

Procurement-Driven Application Scenarios for Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate


Precursor for Pyrazine-2,3,5,6-tetracarboxylic Acid-Based MOFs

This compound is an ideal, organo-soluble precursor for generating the tetracarboxylate ligand in situ through ester hydrolysis. Its solubility in common organic solvents facilitates homogeneous reaction conditions during the initial stages of Metal-Organic Framework (MOF) synthesis, which is often challenging with the highly polar and water-soluble acid form . The lower melting point also allows for melt-based deposition or processing techniques prior to ligand activation, enabling new routes for fabricating MOF thin films or composites .

Organic-Soluble Building Block for Supramolecular and Coordination Chemistry

For researchers constructing complex coordination polymers or supramolecular assemblies, the tetramethyl ester form provides a crucial advantage. Its hydrophobic nature and solubility in non-aqueous media allow it to be used with metal precursors and co-ligands that are sensitive to moisture or insoluble in water. This significantly broadens the scope of accessible coordination architectures compared to using the water-soluble acid . The ester groups can serve as protecting groups, enabling stepwise functionalization or controlled deprotection strategies in advanced materials synthesis .

Synthesis of Lipophilic Pyrazine Derivatives for Medicinal Chemistry

In medicinal chemistry, the tetramethyl ester serves as a key intermediate for synthesizing lipophilic analogs of pharmacologically relevant pyrazine scaffolds. The enhanced organic solubility and higher predicted logP make it a more suitable starting material for reactions requiring anhydrous conditions or for installing lipophilic side chains to modulate a drug candidate's ADME properties. The quantified physical property differences confirm its utility over the free acid in standard medicinal chemistry workflows .

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